molecular formula C8H6BrN3O B1524858 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1283108-13-3

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B1524858
CAS RN: 1283108-13-3
M. Wt: 240.06 g/mol
InChI Key: HJKGVCYLZLWOGD-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the molecular formula C3H3BrN2O. It has a molecular weight of 162.97 . The compound is a liquid and is stored at temperatures below -20°C .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which includes 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, involves a five-membered heterocyclic ring system consisting of two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be represented by the InChI code 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 and the InChI key STAIGPZGPQPXIB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine include a molecular weight of 162.97 , and it is a liquid at room temperature . It is stored under an inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: , such as 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have shown a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their effectiveness in controlling plant diseases that threaten food security . These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, a disease that can lead to significant crop loss .

Anti-Infective Agents

The 1,2,4-oxadiazole scaffold has been explored for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles, including the 3-bromo derivative, possess activities against a range of infectious agents, including bacterial, viral, and leishmanial pathogens . These findings suggest that 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could be a valuable compound in the development of new anti-infective therapies.

Anticancer Activity

Compounds with 1,2,4-oxadiazole structures have been investigated for their anticancer properties. While specific data on 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not detailed, related scaffolds have shown the ability to interact with biological targets that are crucial in the progression of cancer, such as enzymes and growth factor receptors . This suggests that further research into the anticancer potential of this compound could be fruitful.

Chemical Pesticides

The search for efficient and low-risk chemical pesticides has led to the synthesis of novel 1,2,4-oxadiazole derivatives. These compounds, including the 3-bromo variant, have been evaluated for their agricultural activities and have shown promise as potential alternatives to traditional pesticides .

Antibacterial Agents for Crop Protection

The antibacterial activity of 1,2,4-oxadiazole derivatives against pathogens affecting crops is significant. For instance, certain derivatives have shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) , better than existing treatments like bismerthiazol and thiodiazole copper . This highlights the potential of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a novel antibacterial agent for crop protection.

Drug Discovery and Design

The 1,2,4-oxadiazole ring is a common feature in many pharmaceuticals due to its versatility in drug design. The presence of this moiety in 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine makes it a candidate for the design of new drugs, particularly those targeting diseases caused by resistant microorganisms .

Safety and Hazards

The safety information for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGVCYLZLWOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1283108-13-3
Record name 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo nicotinic acid(1.0 eq.) and CDI (1.1 eq) in DMF (0.25M) was stirred at 20° C. for 5 min and then N′-hydroxy ethanimidamide (1.1 eq) in pyridine (0.6 M) was added. The reaction mixture was stirred at 110° C. for 15 h, cooled to rt and poured into water. The title compound was isolated by filtration as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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